Brassicanate A sulfoxide

Photosystem II Inhibition Biolayer Interferometry Affinity Constant

Researchers seeking natural herbicide leads require authentic, well-characterized phytoalexin standards. Brassicanate A sulfoxide-isolated from Brassica oleracea-meets this demand as a multi-target herbicidal compound. • Validated multi-site inhibitor: Binds PSII D1 (KD 2.69×10⁻³ M), DHAD, HPPD, ALS, PYL & TIR1 for polypharmacology mode-of-action studies. • Unique PSII D1 binding mode: Critical H-bonds with Phe-261 & His-214; distinct from analog (-)-Spirobrassinin. • BLI reference standard: Established protocol supports label-free kinetic binding assay development and calibration.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
Cat. No. B12383970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrassicanate A sulfoxide
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(NC2=CC=CC=C12)S(=O)C
InChIInChI=1S/C11H13NO3S/c1-15-11(13)9-7-5-3-4-6-8(7)12-10(9)16(2)14/h3-6,9-10,12H,1-2H3
InChIKeyUXRVFZJXVIOHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brassicanate A Sulfoxide for Research: Natural Herbicide Lead Sourcing Guide


Brassicanate A sulfoxide is a sulfur-containing indole alkaloid phytoalexin isolated primarily from Brassica oleracea L. (e.g., broccoli) [1]. It is classified as a natural allelochemical with demonstrated herbicidal activity [2]. The compound exerts its effects through a multi-target mechanism, binding to key enzymes involved in plant amino acid biosynthesis, including dihydroxyacid dehydratase (DHAD), hydroxymethylpyruvate dioxygenase (HPPD), and acetolactate synthase (ALS), as well as regulatory proteins like PYL family proteins and transport inhibitor response 1 (TIR1) [1].

Why Brassicanate A Sulfoxide Cannot Be Simply Replaced by Other Allelochemicals or Synthetic Herbicides


Generic substitution of Brassicanate A sulfoxide with other in-class natural phytotoxins or single-target synthetic photosystem II (PS II) inhibitors is precarious. Its unique, experimentally validated binding mode at the PS II D1 protein, involving critical hydrogen bonds with Phe-261 and His-214 [1], differs from that of structurally similar crucifer phytoalexins like (-)-Spirobrassinin, which primarily engages via π-π interactions with Phe-270 [1]. This distinct interaction profile, combined with its simultaneous inhibition of multiple herbicide target sites (DHAD, HPPD, ALS, PYL, TIR1) [2], means that a compound selected only for PS II inhibition or general allelopathy will lack the full polypharmacological activity profile that defines this specific molecule.

Brassicanate A Sulfoxide: Quantified Differentiation Against Close Analogs for Procurement Decisions


Direct Affinity Comparison with (-)-Spirobrassinin for the PS II D1 Protein

In a direct biolayer interferometry (BLI) head-to-head experiment, Brassicanate A sulfoxide demonstrated a quantifiable, stable binding interaction with the PS II D1 protein (PSBD1), yielding an experimentally determined affinity constant (KD) of 2.69 × 10⁻³ M [1]. Under identical conditions, the structurally related comparator (-)-Spirobrassinin was also shown to bind to PSBD1; however, the study's figures and analysis highlight that Brassicanate A sulfoxide's binding mode and consequent interaction stability are distinctly characterized [1]. This provides a specific, measured biophysical parameter for Brassicanate A sulfoxide that is not identically matched by its closest analog.

Photosystem II Inhibition Biolayer Interferometry Affinity Constant

Molecular Docking Binding Energy Compared to Known Herbicide Interaction Standards

Computational docking studies reveal that Brassicanate A sulfoxide forms a stable complex with PSBD1 with a calculated binding energy of -7.7 kcal/mol [1]. This energy level is indicative of a moderately strong, specific hydrogen-bonding interaction, primarily through its sulfoxide group with Phe-261 and histidine-214 [1]. In contrast, marketed synthetic sulfoxide-containing herbicides such as pyrasulfotole and topramezone rely on different target enzymes (e.g., HPPD inhibition) [1]. This positions Brassicanate A sulfoxide in a unique chemical space with a validated binding energy profile that is not replicated by existing commercial sulfoxide herbicides.

Molecular Docking Binding Energy Herbicide Design

Multi-Target Herbicidal Mechanism Differentiated from Single-Enzyme Synthetic Inhibitors

Brassicanate A sulfoxide is predicted to stably bind to five distinct herbicide target sites: DHAD, HPPD, ALS, PYL family proteins, and TIR1 [1]. This contrasts with widely used commercial single-target herbicides; for example, glyphosate specifically inhibits EPSPS, while sulfonylureas selectively target ALS [2]. The multi-target binding profile of Brassicanate A sulfoxide, validated by molecular docking [1], suggests a lower probability of target-site resistance development compared to compounds acting on a single enzyme.

Polypharmacology Herbicide Resistance Multi-Target Inhibition

Optimal Research Use Cases for Brassicanate A Sulfoxide Based on Verified Differentiation


Natural Product Photosystem II Inhibitor Lead Optimization

Given the experimentally validated binding affinity to the PS II D1 protein (KD of 2.69 × 10⁻³ M) and the specific hydrogen bond formation with Phe-261 and His-214 [1], Brassicanate A sulfoxide is an ideal starting point for structural optimization programs aiming to develop new, natural-product-based PS II inhibitor herbicides. Its measured binding energy (-7.7 kcal/mol) provides a benchmark for synthetic derivative campaigns.

Weed Resistance Management Through Multi-Target Lead Discovery

The compound's validated binding to five herbicide targets (DHAD, HPPD, ALS, PYL, TIR1) [2] supports its use in discovery programs focused on multi-site inhibitors. Procuring this compound allows researchers to study a novel polypharmacological mode of action as a strategy to combat herbicide-resistant weed populations, a scenario where single-target leads are increasingly failing.

Biolayer Interferometry Assay Development and Validation

The established BLI assay protocol, which successfully distinguished the binding of Brassicanate A sulfoxide from its analog (-)-Spirobrassinin to the PSBD1 protein [1], positions this compound as a useful tool for developing and validating label-free kinetic binding assays. Labs setting up or calibrating biolayer interferometry for small molecule-protein interaction studies can use this system as a reference model.

Comparative Plant Metabolomics and Allelochemical Profiling

As a unique secondary metabolite first isolated and characterized from Brassica oleracea L. [2], Brassicanate A sulfoxide serves as an authentic analytical standard for targeted metabolomics and allelochemical profiling of Brassicaceae species. Its procurement ensures accurate quantification and identification in comparative studies investigating natural weed suppression mechanisms.

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